N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-14-8-9-17(16(3)12-14)24-19(28)13-27-22(29)26-11-10-23-21(20(26)25-27)30-18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFSUUKTEHPZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethylphenyl group
- A triazolo-pyrazin moiety
- An acetamide functional group
This unique combination suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of triazole and pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Structure Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound I-8 | 1,2,4-Oxadiazole | 0.5 | RET kinase inhibition |
| Compound 19 | Thiazole derivative | 1.0 | Induction of apoptosis |
| N-(5-methyl-4-phenylthiazol-2-yl) | Thioacetamide | 0.7 | Cell cycle arrest |
The above table summarizes findings from various studies that highlight the anticancer potential of structurally related compounds. The compound's ability to inhibit specific kinases or induce apoptosis may be relevant for its therapeutic efficacy.
Anti-inflammatory Effects
Similar compounds have also been evaluated for their anti-inflammatory properties. For example, certain benzamide derivatives have shown moderate to high potency against cyclooxygenase (COX) enzymes.
Table 2: Inhibitory Activity Against COX Enzymes
| Compound Name | COX-I Inhibition (IC50 µM) | COX-II Inhibition (IC50 µM) |
|---|---|---|
| PYZ16 | 0.78 | 0.52 |
| Rofecoxib | 0.9 | 0.78 |
These findings suggest that this compound may possess similar anti-inflammatory properties.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Targeting specific kinases or enzymes involved in cancer progression.
- Cell Cycle Regulation : Inducing cell cycle arrest leading to reduced proliferation.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
Case Studies and Research Findings
A notable study published in Cancer Research identified a related compound that demonstrated significant cytotoxicity against various cancer cell lines. The study utilized multicellular spheroid models to assess the efficacy of the compound in a more physiologically relevant environment.
Key Findings:
- The compound exhibited an IC50 value of less than 1 µM across multiple cancer cell lines.
- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
